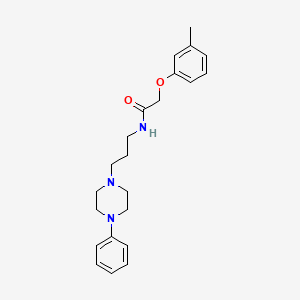

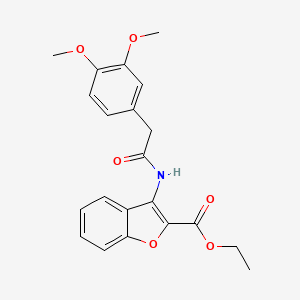

![molecular formula C19H16F3N5O2 B2503476 4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878730-13-3](/img/structure/B2503476.png)

4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione" is a derivative of imidazo[2,1-i]purinone, which is a tricyclic compound related to xanthine derivatives. These compounds are known for their role as adenosine receptor (AR) antagonists, with modifications to the core structure affecting their affinity and selectivity for different AR subtypes .

Synthesis Analysis

The synthesis of related imidazo purine derivatives typically involves the preparation of tricyclic compounds from xanthine derivatives. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a nitrosopyrimidine derivative . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of imidazo purine derivatives is characterized by a tricyclic core, which can be modified at various positions to alter the compound's properties. The presence of a basic nitrogen atom in the structure increases water solubility, and substituents can be introduced to confer high affinity for specific AR subtypes . Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds at the A(3) adenosine receptor, which is crucial for understanding their activity .

Chemical Reactions Analysis

The chemical reactivity of imidazo purine derivatives can be influenced by the presence of substituents on the tricyclic core. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel spiro-linked compounds, demonstrating the potential for diverse chemical transformations . The specific reactivity of "4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione" is not discussed, but it may undergo similar reactions based on its structural similarity to other imidazo purine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo purine derivatives, such as solubility, lipophilicity, and acid-base characteristics, are important for their biological activity. The basic nitrogen in the tricyclic core contributes to increased water solubility . The lipophilicity and metabolic stability of these compounds have been studied using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . Additionally, the dissociation constants (pKa) of related compounds have been determined by potentiometric titration, providing insight into their acid-base properties .

科学的研究の応用

Synthesis and Properties :

- Mesoionic purinone analogs, related to 4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their tautomeric forms and hydrolytic ring-opening reactions, leading to the production of related compounds (Coburn & Taylor, 1982).

Pharmacological Evaluation :

- Imidazo[2,1-f]purine-2,4-dione derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their potential as serotonin receptor ligands and for anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Molecular Studies and Receptor Activity :

- A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity to serotoninergic and dopaminergic receptors. Their potential as anxiolytic and antidepressant agents was explored through in vitro and in vivo studies (Zagórska et al., 2015).

Synthesis Routes :

- Novel routes for synthesizing imidazoles, and their subsequent use in the synthesis of purines and related compounds, have been developed, enabling the preparation of derivatives not accessible by other methods (Edenhofer, 1975).

特性

IUPAC Name |

4,7-dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c1-4-9-25-16(28)14-15(24(3)18(25)29)23-17-26(14)10-11(2)27(17)13-7-5-12(6-8-13)19(20,21)22/h4-8,10H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCBZTKQEUZSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

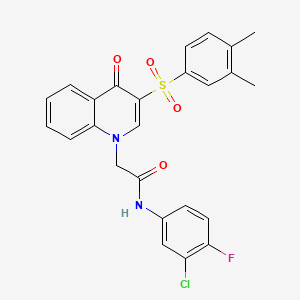

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

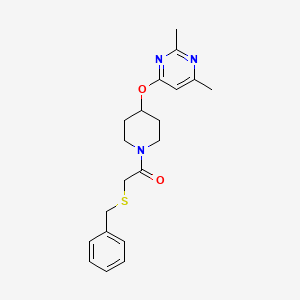

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

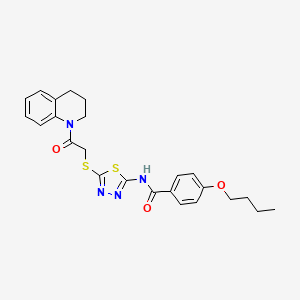

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)